Deiodoamiodarone

描述

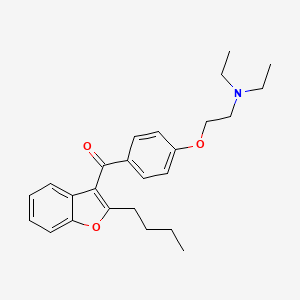

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZXBMCTFUFPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178139 | |

| Record name | Deiodoamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23551-25-9 | |

| Record name | (2-Butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23551-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deiodoamiodarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023551259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deiodoamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEIODOAMIODARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ANM294M1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deiodoamiodarone synthesis and purification methods

An In-depth Technical Guide on the Synthesis and Purification of Deiodoamiodarone

This compound, also known by its systematic name (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone, is a significant metabolite and impurity of the antiarrhythmic drug, amiodarone. It is listed in the European Pharmacopoeia (EP) as Amiodarone Impurity A and in the United States Pharmacopeia (USP) as Amiodarone Related Compound A. This guide provides a comprehensive overview of its synthesis and purification methods, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of amiodarone, with the notable exception of the final iodination step. The process can be broadly divided into two key stages: the formation of the benzofuran core structure and the subsequent etherification to introduce the diethylaminoethoxy side chain.

Step 1: Synthesis of the Key Intermediate: 2-butyl-3-(4-hydroxybenzoyl)benzofuran

The initial phase of the synthesis focuses on constructing the central benzofuran ketone structure. This is typically achieved through a Friedel-Crafts acylation of 2-butylbenzofuran with a protected p-hydroxybenzoyl chloride, followed by deprotection.

Experimental Protocol:

-

Friedel-Crafts Acylation: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), anhydrous dichloroethane is cooled. Phosgene and 2-butylbenzofuran are added, followed by the slow addition of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The mixture is allowed to react, and then anisole (methoxybenzene) is introduced. The reaction is stirred to completion.

-

Work-up: The reaction mixture is then quenched by pouring it into water with vigorous stirring. The organic phase is separated, washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate.

-

Demethylation: The crude 2-butyl-3-(4-methoxybenzoyl)benzofuran is dissolved in a suitable solvent like dichloroethane, and a demethylating agent such as aluminum chloride is added. The mixture is heated to reflux.

-

Purification of Intermediate: After completion of the demethylation, the reaction is worked up by pouring it into water and separating the organic phase. The solvent is evaporated, and the resulting crude 2-butyl-3-(4-hydroxybenzoyl)benzofuran can be purified by column chromatography on silica gel.

Step 2: Etherification to Yield this compound

The final step in the synthesis involves the etherification of the phenolic hydroxyl group of the intermediate with 2-diethylaminoethyl chloride.

Experimental Protocol:

-

Reaction Setup: The purified 2-butyl-3-(4-hydroxybenzoyl)benzofuran is dissolved in a suitable solvent such as acetone or DMF. A base, typically potassium carbonate, is added to the mixture.

-

Addition of Alkylating Agent: 2-diethylaminoethyl chloride hydrochloride is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is evaporated under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and by-products, necessitating further purification. A combination of column chromatography and recrystallization is generally effective.

Column Chromatography

Experimental Protocol:

-

Column Preparation: A glass column is packed with silica gel using a suitable slurry solvent, often a mixture of hexane and ethyl acetate.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a more polar solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient could start with a mixture of hexane and ethyl acetate and gradually increase the proportion of ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.

Recrystallization

Experimental Protocol:

-

Solvent Selection: The partially purified this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Common recrystallization solvents for similar compounds include ethanol, acetone, or mixtures such as hexane/ethyl acetate.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum to yield the purified this compound.

Data Presentation

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₂₅H₃₁NO₃ |

| Molecular Weight | 393.53 g/mol |

| CAS Number | 23551-25-9 |

| Appearance | Expected to be a solid |

| Purity (Post-Purification) | >95% (achievable with described methods) |

| Yield | Variable depending on reaction conditions |

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol)[1][2][3]. Detection is commonly performed using a UV detector at a wavelength of approximately 240 nm[2][3].

References

In vitro metabolism of amiodarone to deiodoamiodarone

An In-Depth Technical Guide on the In Vitro Metabolism of Amiodarone: Focus on Deiodination

Introduction

Amiodarone is a potent Class III antiarrhythmic agent with a complex metabolic profile and a narrow therapeutic index. Its chemical structure, which includes two iodine atoms, accounts for approximately 37% of its molecular weight and is central to some of its metabolic and toxicological characteristics. While the primary and most extensively studied metabolic pathway of amiodarone is N-deethylation to form N-desethylamiodarone (DEA), the process of deiodination—the removal of iodine atoms—is also a recognized, albeit less characterized, metabolic route.

This technical guide provides a comprehensive overview of the in vitro metabolism of amiodarone with a specific focus on the formation of deiodinated metabolites. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams to elucidate the current understanding of this metabolic pathway.

In Vitro Metabolic Pathways of Amiodarone

Amiodarone undergoes several metabolic transformations in vitro, primarily mediated by hepatic enzymes.

Primary Metabolic Pathway: N-desethylation

The principal metabolic pathway for amiodarone is N-deethylation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver. This reaction produces the main active metabolite, N-desethylamiodarone (DEA).

-

Enzymes Involved : The primary enzymes responsible for the N-deethylation of amiodarone are CYP3A4 and CYP2C8.[1][2] CYP1A1 may also contribute to this metabolic process.[3]

-

Metabolite Activity : The resulting metabolite, DEA, is pharmacologically active and has a longer half-life than the parent drug.[4][5]

Secondary Metabolic Pathway: Deiodination

Deiodination, the removal of one or both iodine atoms from the amiodarone molecule, is another metabolic pathway. However, the direct enzymatic deiodination of amiodarone as a primary clearance mechanism is not as well-defined as N-deethylation. Much of the research on amiodarone's deiodination is in the context of its effects on thyroid hormone metabolism.

-

Evidence of Deiodinated Metabolites : Studies have identified deiodinated metabolites of amiodarone in the plasma and urine of rats and in human bile. However, other research has failed to detect deiodo-metabolites in the plasma of patients undergoing oral amiodarone therapy, suggesting it may be a minor pathway or the metabolites are rapidly cleared.

-

Enzymatic Mechanisms : The specific enzymes responsible for the direct deiodination of amiodarone are not well-established. It is known that amiodarone and its primary metabolite, DEA, are potent inhibitors of iodothyronine deiodinases (D1 and D2), the enzymes responsible for converting thyroxine (T4) to triiodothyronine (T3). This inhibition is a key factor in amiodarone-induced thyroid dysfunction. It is plausible that these or other deiodinases could play a role in metabolizing amiodarone itself, although this is not definitively proven.

Quantitative Data

The available quantitative data primarily focuses on the inhibitory effects of amiodarone and DEA on deiodinase enzymes, rather than the kinetics of deiodoamiodarone formation.

| Compound | Enzyme | Inhibition Type | IC50 / Ki | In Vitro System | Reference |

| Amiodarone | Type 2 Deiodinase (D2) | Noncompetitive | >100 µM (IC50) | HEK-293 cells expressing D2 | |

| Desethylamiodarone (DEA) | Type 2 Deiodinase (D2) | Noncompetitive | ~5 µM (IC50) | HEK-293 cells expressing D2 | |

| Amiodarone Analogues | Type 1 Deiodinase (D1) | Competitive | 25-360 µM (Ki) | Rat liver microsomes |

Experimental Protocols

Protocol 1: In Vitro Assessment of Deiodinase Inhibition by Amiodarone

This protocol describes a method to determine the inhibitory effect of amiodarone and its metabolites on type 2 deiodinase (D2) activity in a cell-based assay.

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Transiently transfect the cells with a plasmid expressing human D2 enzyme.

2. Cell Lysate Preparation:

-

After 24-48 hours of transfection, wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells and sonicate them in a lysis buffer to prepare cell sonicates containing the D2 enzyme.

3. Deiodinase Activity Assay:

-

Prepare a reaction mixture containing the cell sonicate, a source of co-factor (e.g., dithiothreitol - DTT), and the substrate (thyroxine - T4).

-

Add varying concentrations of amiodarone or desethylamiodarone (DEA) to the reaction mixture.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction and measure the amount of T3 produced, typically by radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

-

Calculate the rate of T3 formation in the presence and absence of the inhibitors.

-

Determine the IC50 value for amiodarone and DEA by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Identification of Deiodinated Amiodarone Metabolites using LC-MS/MS

This protocol outlines a general procedure for the identification of deiodinated metabolites of amiodarone in an in vitro system, such as human liver microsomes (HLMs).

1. In Vitro Incubation:

-

Prepare an incubation mixture containing HLMs, amiodarone, and an NADPH-generating system in a phosphate buffer.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a quenching solvent like acetonitrile.

2. Sample Preparation:

-

Centrifuge the quenched reaction mixture to pellet the proteins.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for analysis.

3. LC-MS/MS Analysis:

-

Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Use a suitable C18 column for chromatographic separation with a gradient elution program.

-

Operate the mass spectrometer in a full scan mode to identify potential metabolites, followed by product ion scans (MS/MS) to confirm the structures. Look for mass shifts corresponding to the loss of one or two iodine atoms from the parent amiodarone molecule.

4. Data Interpretation:

-

Analyze the mass spectra to identify peaks corresponding to deiodinated metabolites.

-

The fragmentation patterns in the MS/MS spectra can help to confirm the identity of these metabolites.

Visualizations

Conclusion

The in vitro metabolism of amiodarone is a complex process dominated by N-deethylation via CYP3A4 and CYP2C8 to form the active metabolite, N-desethylamiodarone. While deiodination is a known metabolic reaction for amiodarone, its role as a primary clearance pathway and the specific enzymes involved are not yet fully elucidated. The most significant aspect of amiodarone's interaction with deiodination processes in vitro is its inhibitory effect, and that of its metabolite DEA, on the deiodinase enzymes that regulate thyroid hormone activity. This inhibitory action is a key contributor to the thyroid-related adverse effects observed in patients treated with amiodarone. Further research is required to fully characterize the enzymes responsible for amiodarone deiodination and the clinical relevance of the resulting metabolites.

References

- 1. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Amiodarone Injection: Package Insert / Prescribing Info [drugs.com]

- 3. The role of CYP 3A4 and 1A1 in amiodarone-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Pharmacokinetics and Tissue Distribution of Deiodoamiodarone in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and tissue distribution of deiodoamiodarone (DEA), the primary and pharmacologically active metabolite of the potent antiarrhythmic drug amiodarone. Understanding the behavior of DEA in preclinical animal models is crucial for predicting its efficacy and potential toxicity in humans. This document synthesizes key quantitative data, details experimental protocols, and visualizes complex processes to support research and development in this field.

Pharmacokinetics of this compound

This compound is formed through the hepatic metabolism of amiodarone, primarily by cytochrome P450 3A4 (CYP3A4).[1][2][3] It exhibits a longer half-life and greater tissue binding than its parent compound.[2] The pharmacokinetic profile of DEA has been characterized in several animal models, with the rat being a prominent model for studying its disposition.[4]

The following tables summarize the key pharmacokinetic parameters of this compound, and for comparative purposes, amiodarone, as reported in various preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound (DEA) in Rats

| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |

| Clearance (CL) | Higher than Amiodarone | Rat | 10 mg/kg | Intravenous | |

| Hepatic Extraction Ratio | 0.48 | Rat | 10 mg/kg | Intravenous | |

| Oral Bioavailability (F) | 17% | Rat | 10 mg/kg | Oral | |

| Terminal Phase Half-Life (t½) | Not significantly different from Amiodarone | Rat | 10 mg/kg | Intravenous | |

| Volume of Distribution (Vd) | Not significantly different from Amiodarone | Rat | 10 mg/kg | Intravenous |

Table 2: Comparative Pharmacokinetics of Amiodarone (AM) in Rats

| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |

| Absorption Half-Life (t½a) | 1.83 h | Rat | 100 mg/kg & 200 mg/kg | Oral | |

| Elimination Half-Life (t½) | 15 h (100 mg/kg), 105 h (200 mg/kg) | Rat | 100 mg/kg & 200 mg/kg | Oral | |

| Oral Bioavailability (F) | 17% - 60% (average 39%) | Rat | Not specified | Oral | |

| Clearance (CL) | 17.7 to 10.0 ml/min per kg (dose-dependent decrease) | Male Sprague-Dawley Rat | 30-120 mg/kg | Intravenous | |

| Steady-State Volume of Distribution (Vss) | 16.4 to 8.2 L/kg (dose-dependent decrease) | Male Sprague-Dawley Rat | 30-120 mg/kg | Intravenous | |

| Fraction converted to DEA (Fm) | ~10% | Male Sprague-Dawley Rat | 30-120 mg/kg | Intravenous | |

| Fraction converted to DEA (Fm) | 14% | Rat | 10 mg/kg | Intravenous |

Tissue Distribution of this compound

This compound exhibits extensive distribution into various tissues, a characteristic it shares with its parent compound, amiodarone. This wide distribution contributes to its long half-life and potential for tissue-specific adverse effects. Adipose tissue serves as a significant reservoir for both compounds.

Table 3: Tissue Distribution of this compound (DEA) in Rats

| Tissue | Tissue/Serum Concentration Ratio | Rank Order of Accumulation | Source |

| Lung | 500-800 | 1 | |

| Kidney | 80-200 | 2 | |

| Thyroid | 80-200 | 2 | |

| Liver | 80-200 | 2 | |

| Adipose Tissue | 80-200 | 2 | |

| Heart | 20-60 | 3 | |

| Other Tissues (except Brain) | 20-60 | 3 | |

| Brain | Lower than other tissues | 4 |

Studies in rats have shown that after oral administration of amiodarone, DEA follows a similar distribution pattern to the parent drug, although its maximum concentrations in serum and tissues are consistently lower. The tissue-to-serum concentration ratios for DEA are notably high, especially in the lungs, indicating specific binding or uptake mechanisms. Chronic administration leads to a marked increase in the accumulation of both amiodarone and DEA in adipose tissue.

Experimental Protocols

The following section details typical methodologies employed in the pharmacokinetic and tissue distribution studies of this compound in animal models.

Animal Models:

-

Species: Rat (Sprague-Dawley, Wistar)

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

Drug Administration:

-

Formulation: For oral administration, amiodarone or this compound is often suspended in a vehicle such as methylcellulose. For intravenous administration, a solution in a suitable solvent like a mixture of saline, ethanol, and polysorbate 80 is used.

-

Routes of Administration:

-

Oral (p.o.): Gavage is used for precise dosing.

-

Intravenous (i.v.): Injection or infusion is typically administered via a cannulated vein (e.g., jugular vein).

-

Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predetermined time points via a cannulated artery or vein (e.g., jugular vein cannula). Plasma is separated by centrifugation and stored frozen until analysis.

-

Tissue Harvesting: At the end of the study, animals are euthanized, and various tissues (e.g., lung, liver, heart, kidney, adipose tissue, brain) are excised, weighed, and stored frozen.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): This is a common method for the quantification of amiodarone and this compound in plasma and tissue homogenates.

-

Liquid Chromatography-Mass Spectrometry (LC/MS): A highly sensitive and specific method used for accurate quantification of the analytes.

Visualizations

Metabolic Pathway of Amiodarone to this compound

Caption: Metabolic conversion of amiodarone to this compound.

Experimental Workflow for a Pharmacokinetic Study

Caption: Typical workflow of a preclinical pharmacokinetic study.

References

The Multi-Faceted Siege: Deiodoamiodarone's Mechanism of Action on Cardiac Ion Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deiodoamiodarone, the major and pharmacologically active metabolite of the potent antiarrhythmic agent amiodarone, plays a crucial role in the therapeutic and toxic profiles of its parent drug. Understanding its precise interactions with cardiac ion channels is paramount for optimizing antiarrhythmic therapies and mitigating proarrhythmic risks. This technical guide provides a comprehensive overview of the mechanism of action of this compound on key cardiac ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and experimental workflows.

Overview of this compound's Electrophysiological Profile

This compound, also known as N-desethylamiodarone (DEA), exhibits a complex pharmacological profile, mirroring and in some aspects diverging from amiodarone. It demonstrates characteristics of multiple Vaughan Williams classes of antiarrhythmic drugs, primarily by blocking a variety of cardiac ion channels. This multi-channel blockade contributes to its broad-spectrum antiarrhythmic efficacy but also to its potential for adverse effects.[1][2][3] The primary actions of this compound involve the modulation of sodium, potassium, and calcium channels, which collectively alter the cardiac action potential.

Quantitative Effects on Cardiac Ion Channels

The following tables summarize the quantitative data on the effects of this compound and its parent compound, amiodarone, on various cardiac ion channels. This allows for a direct comparison of their potencies and actions.

Table 1: Effects on Cardiac Sodium Channels (INa)

| Compound | Channel/ Preparation | Concentration | Effect | Reference |

| This compound (DES) | Nav1.5 (WT) | 2.5 µM | Preferential block of peak conductance compared to WT. Significantly increases INa,L and window currents. | [1][4] |

| This compound (DES) | Nav1.5 (ΔKPQ mutant) | 2.5 µM | Greater pro-arrhythmic effect than Amiodarone. Preferential block of peak conductance. | |

| Amiodarone (AMD) | Nav1.5 (WT) | 2.5 µM | Blocks peak and late sodium currents. | |

| Amiodarone (AMD) | Rat Cardiac Myocytes | 3.6 µM (IC50) | Inhibition of [3H]batrachotoxinin A 20 α-benzoate ([3H]BTXB) binding. |

Table 2: Effects on Cardiac Potassium Channels (IK)

| Compound | Channel/ Preparation | Concentration | Effect | Reference |

| This compound (DEA) | hERG (IKr) | ~160 nM (IC50) | Inhibition of IhERG. | |

| Amiodarone | hERG (IKr) | ~26-300 nM (IC50) | Potent inhibition of IhERG. | |

| Amiodarone | hERG (IKr) | 45.0 ± 5.2 nM (IC50) | Inhibition of outward IhERG tails. | |

| Amiodarone | IKr (Rabbit ventricular myocytes) | 2.8 µM (IC50) | Concentration-dependent decrease in IKr with short-term application. | |

| Amiodarone | IKs (Rabbit ventricular myocytes) | - | Minimal reduction with short-term application. Long-term treatment reduces IKs. | |

| Amiodarone | ATP-sensitive K+ channels (IK-ATP) (Rat ventricular myocytes) | 2.3 µM (IC50) | Rapid inhibition by promoting channel closure and increasing ATP sensitivity. |

Table 3: Effects on Cardiac Calcium Channels (ICa)

| Compound | Channel/ Preparation | Concentration | Effect | Reference |

| This compound | L-type Ca2+ channels | - | Does not appear to act as a calcium channel antagonist. | |

| Amiodarone | L-type Ca2+ channels (Rabbit right ventricular strips) | 1.7 µM (EC50) | Complete inhibition of myocardial contraction. | |

| Amiodarone | L-type Ca2+ channels (KCl-induced aortic ring contraction) | 24 nM (EC50) | Complete antagonism of depolarization-induced contraction. | |

| Amiodarone | Dihydropyridine and phenylalkylamine binding sites (Rat heart) | - | Potent competitor, suggesting action at phenylalkylamine binding sites. |

Experimental Protocols

The following section details the typical methodologies employed in the electrophysiological assessment of this compound's effects on cardiac ion channels.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function and pharmacology.

3.1.1. Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the cardiac ion channel of interest (e.g., SCN5A for Nav1.5, KCNH2 for hERG) are commonly used. Cells are cultured in appropriate media and plated on glass coverslips 24-48 hours prior to experiments.

-

Primary Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig, rabbit).

3.1.2. Solutions:

-

Internal (Pipette) Solution (Example for K+ currents): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

-

External (Bath) Solution (Example for K+ currents): (in mM) 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Drug Preparation: this compound and amiodarone are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the external solution. Therapeutic serum concentrations are often used, which for both compounds can be around 2.5 µM.

3.1.3. Electrophysiological Recording:

-

A patch-clamp amplifier and data acquisition system are used to record ionic currents.

-

A high-resistance "giga-ohm" seal is formed between the glass micropipette and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of the total current across the entire cell membrane.

-

Specific voltage protocols are applied to elicit the currents of interest and to study the voltage- and state-dependence of drug block. For example, to study use-dependent block of sodium channels, a train of depolarizing pulses at various frequencies is applied.

Visualizing Mechanisms and Workflows

Signaling and Multi-Target Effects

The primary mechanism of this compound's action is the direct blockade of multiple ion channels, which in turn alters the cardiac action potential.

Caption: Multi-target ion channel blockade by this compound.

Experimental Workflow for Ion Channel Analysis

The following diagram illustrates a typical workflow for assessing the effect of this compound on a specific cardiac ion channel using patch-clamp electrophysiology.

References

- 1. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Initial Studies on the Biological Activity of Deiodoamiodarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deiodoamiodarone, also known as desethylamiodarone (DEA), is the major and pharmacologically active metabolite of the potent antiarrhythmic drug, amiodarone.[1] Accumulating evidence suggests that this compound not only contributes significantly to the therapeutic effects of its parent compound but also possesses a distinct biological activity profile. This technical guide provides an in-depth overview of the initial studies on the biological activity of this compound, with a focus on its cytotoxic and electrophysiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects in various cell lines, often exceeding the potency of amiodarone. These effects are primarily mediated through the induction of apoptosis via multiple signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values for this compound in different human cell lines.

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| HPL1A (Human Peripheral Lung Epithelial) | Lactate Dehydrogenase Release | LC50 | 5.07 | [2] |

| A549 (Human Alveolar Epithelium-derived) | Cell Viability | IC50 | 11.5 ± 3.0 | [3] |

| A549 (in the presence of Amiodarone) | Cell Viability | IC50 | 25.4 ± 2.4 | [3] |

| T24 (Human Bladder Cancer) | Cell Viability | IC50 | ~10 (at 24h) | [1] |

| MDA-MB-231 (Human Breast Cancer) | Sulforhodamine B (SRB) Assay | IC50 | More effective than Amiodarone |

Pro-Apoptotic Signaling Pathway

This compound induces apoptosis in cancer cells by modulating several key signaling molecules. In T24 human bladder cancer cells, this compound has been shown to inhibit the cytoprotective kinases ERK and Akt. This leads to a cascade of downstream events including an increased Bax/Bcl-2 ratio, which promotes mitochondrial dysfunction, followed by the nuclear translocation of apoptosis-inducing factor (AIF), and the activation of caspase-3 and cleavage of PARP-1.

Caption: Pro-apoptotic signaling pathway of this compound.

Electrophysiological Activity

This compound exhibits significant electrophysiological effects, primarily through the modulation of various cardiac ion channels. These actions are believed to contribute to the antiarrhythmic properties of amiodarone.

Effects on Cardiac Ion Channels

Studies in canine ventricular myocytes have demonstrated that this compound decreases the amplitude of several ion currents. The affected currents are summarized in the table below.

| Ion Current | Effect |

| IKr (Rapid delayed rectifier potassium current) | Decreased amplitude |

| IKs (Slow delayed rectifier potassium current) | Decreased amplitude |

| IK1 (Inward rectifier potassium current) | Decreased amplitude |

| Ito (Transient outward potassium current) | Decreased amplitude |

| IKACh (Acetylcholine-activated potassium current) | Decreased amplitude |

| ICaL (L-type calcium current) | Significantly depressed |

| Late INa (Late sodium current) | Significantly depressed |

Furthermore, this compound has been shown to have pro-arrhythmic effects on cardiac voltage-gated sodium channels (NaV1.5), particularly in the context of Long QT-3-causing mutations. Both this compound and amiodarone increase the late sodium current and window currents, with this compound appearing to have a greater pro-arrhythmic effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cytotoxicity Assays

This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at a density of 8 × 10³ cells/well and incubate overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for 24 or 48 hours.

-

Fixation: Discard the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA. Allow the plates to air-dry completely.

-

Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm or 540 nm using a microplate reader.

Apoptosis Detection Assays

This assay utilizes the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy cells with high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low Δψm, JC-1 remains in its monomeric form and fluoresces green.

-

Cell Culture: Culture cells on glass coverslips in a 6-well plate overnight.

-

Drug Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

JC-1 Staining: Rinse the cells twice with PBS and incubate with 5 µg/ml JC-1 dye in PBS supplemented with 0.5% fetal calf serum for 15 minutes at 37°C.

-

Imaging: Image the cells using a fluorescence microscope. Capture images using a filter for red fluorescence (excitation ~546 nm, emission ~590 nm) to detect JC-1 aggregates and a filter for green fluorescence (FITC settings) to detect JC-1 monomers.

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Cell Lysis: After drug treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, AIF) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Cellular Accumulation Studies

This method is used to measure the intracellular concentration of this compound.

-

Cell Culture and Treatment: Incubate rat alveolar macrophages in culture with 2.5 µM this compound for various time points (e.g., 1, 2, 4, and 18 hours).

-

Cell Harvesting and Lysis: Harvest the cells and lyse them to release the intracellular contents.

-

Sample Preparation: Prepare the cell lysates for HPLC analysis, which may involve protein precipitation and extraction steps.

-

HPLC Analysis: Analyze the samples using a high-performance liquid chromatograph to separate and quantify the amount of this compound.

Electrophysiological Recordings

This technique is the gold standard for studying ion channel function and the effects of compounds like this compound on ionic currents in isolated cardiomyocytes.

-

Cell Isolation: Isolate single ventricular myocytes from animal hearts (e.g., canine).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic current.

-

Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to elicit and measure the individual ion currents of interest (e.g., IKr, IKs, ICaL, INa). These protocols typically involve a series of voltage steps to activate, inactivate, and de-activate the channels.

-

Drug Application: Perfuse the cells with a solution containing this compound (e.g., 10 µM) to measure its effect on the ion currents.

-

Data Acquisition and Analysis: Record the currents using a patch-clamp amplifier and appropriate software. Analyze the data to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence.

Conclusion

Initial studies on the biological activity of this compound reveal it to be a potent cytotoxic and electrophysiologically active compound. Its ability to induce apoptosis in cancer cells through the inhibition of key survival pathways and its modulation of a wide range of cardiac ion channels highlight its potential as both a therapeutic agent and a critical contributor to the pharmacological profile of amiodarone. The detailed experimental protocols provided in this guide offer a foundation for further research into the multifaceted biological activities of this important metabolite. Future investigations are warranted to fully elucidate its therapeutic potential and to explore its activity in a broader range of biological systems.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 3. Amiodarone increases the accumulation of DEA in a human alveolar epithelium-derived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physical and Chemical Stability of Deiodoamiodarone Powder

Disclaimer: Publicly available data on the comprehensive physical and chemical stability of deiodoamiodarone powder is limited. This guide provides available information and outlines a recommended stability testing protocol based on established methodologies for its parent compound, amiodarone, and general principles of pharmaceutical stability analysis as per ICH guidelines.

Introduction

This compound is a primary metabolite of amiodarone, a potent Class III antiarrhythmic agent.[1][2] It is formed through the deiodination of amiodarone and is investigated for its own pharmacological and toxicological profile.[3] Understanding the physical and chemical stability of this compound as a powder is crucial for its use as a reference standard, in research, and for the development of any potential future pharmaceutical formulations. A comprehensive stability profile ensures the integrity, purity, and safety of the substance throughout its lifecycle.

This technical guide summarizes the known physicochemical properties of this compound, outlines a proposed comprehensive stability assessment program, provides detailed experimental protocols for key stability-indicating studies, and presents visual workflows and pathways to guide the researcher.

Physicochemical Properties of this compound

This compound, chemically known as (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone, is an intermediate and metabolite of amiodarone.[3][4]

Table 1: Physicochemical Identifiers of this compound

| Property | Value |

| CAS Number | 23551-25-9 |

| Molecular Formula | C25H31NO3 |

| Molecular Weight | 393.53 g/mol |

| Appearance | Colorless to pale yellow solid |

| Melting Point | 54-55 °C |

| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone |

Data sourced from commercial suppliers and chemical databases.

Proposed Stability Testing Program

A thorough stability testing program for this compound powder should be conducted in line with the International Council for Harmonisation (ICH) guidelines, particularly Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products). The program should involve long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation pathways and validate stability-indicating analytical methods.

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The following conditions are proposed, based on typical studies for related pharmaceutical compounds.

Table 2: Proposed Conditions for Forced Degradation Studies of this compound Powder

| Stress Condition | Proposed Experimental Parameters |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80°C) for various durations. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60-80°C) for various durations. |

| Oxidation | 3% to 30% H₂O₂ at room temperature for various durations. |

| Thermal Degradation | Solid powder exposed to dry heat at temperatures ranging from 60°C up to near the melting point for an extended period. |

| Photostability | Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same temperature conditions. |

| Humidity | Solid powder exposed to elevated humidity (e.g., 75% RH or 90% RH) at an accelerated temperature (e.g., 40°C). |

Formal stability studies should be conducted on at least one batch of this compound powder. The powder should be stored under the conditions specified in ICH Q1A.

Table 3: Recommended Long-Term and Accelerated Stability Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Refrigerated | 5°C ± 3°C | 12 months |

| Frozen | -20°C ± 5°C | 12 months |

Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 1, 3, 6 months for accelerated studies) for appearance, assay, purity, and degradation products.

Experimental Protocols

The following are detailed, representative protocols for conducting the proposed stability studies.

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Suitable buffers for HPLC mobile phase

-

Class A volumetric flasks and pipettes

-

pH meter

-

Thermostatically controlled oven and water bath

-

ICH-compliant photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: a. Transfer a known volume of the stock solution into a flask. b. Add an equal volume of 1 M HCl. c. Store the solution at 80°C for 24 hours. d. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). e. Cool the samples to room temperature and neutralize with an appropriate volume of 1 M NaOH before dilution and analysis by HPLC.

-

Base Hydrolysis: a. Transfer a known volume of the stock solution into a flask. b. Add an equal volume of 1 M NaOH. c. Store the solution at 80°C for 24 hours. d. Withdraw samples at appropriate time points. e. Cool the samples to room temperature and neutralize with an appropriate volume of 1 M HCl before dilution and analysis by HPLC.

-

Oxidative Degradation: a. Transfer a known volume of the stock solution into a flask. b. Add an equal volume of 30% H₂O₂. c. Store the solution at room temperature for 24 hours, protected from light. d. Withdraw samples at appropriate time points and analyze by HPLC.

-

Thermal Degradation (Solid State): a. Place a thin layer (not more than 3 mm) of this compound powder in a petri dish. b. Expose the sample to dry heat at 80°C in an oven for 7 days. c. A control sample should be stored at room temperature, protected from light. d. At the end of the study, dissolve a known amount of the stressed and control powder in a suitable solvent for HPLC analysis.

-

Photostability (Solid State): a. Place a thin layer of this compound powder in a chemically inert, transparent container. b. Expose the sample in a photostability chamber to the ICH Q1B specified light conditions. c. A control sample, wrapped in aluminum foil to protect from light, should be placed alongside the test sample. d. After exposure, dissolve a known amount of the stressed and control powder for HPLC analysis.

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a suitable wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10 µL.

Procedure:

-

Method Development: Analyze the stressed samples from the forced degradation study. Optimize the mobile phase composition, gradient, pH, and column to achieve adequate resolution (Rs > 1.5) between this compound and all degradation product peaks.

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Objective: To characterize the thermal properties of this compound powder, including melting point and thermal decomposition, using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Instrumentation (Example):

-

DSC/TGA: Simultaneous Thermal Analyzer or separate DSC and TGA instruments.

DSC Procedure:

-

Accurately weigh 2-5 mg of this compound powder into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that encompasses the melting point (e.g., 25°C to 200°C).

-

Record the heat flow as a function of temperature to determine the onset of melting and the enthalpy of fusion.

TGA Procedure:

-

Accurately weigh 5-10 mg of this compound powder into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air purge over a wide temperature range (e.g., 25°C to 500°C).

-

Record the weight loss as a function of temperature to determine the onset of thermal decomposition.

Visualizations

Caption: Metabolic conversion of Amiodarone to this compound.

Caption: General workflow for a forced degradation study.

Summary and Conclusions

The stability of this compound powder is a critical parameter that is currently not well-documented in public literature. This guide provides the known physicochemical characteristics and proposes a comprehensive stability testing program based on established pharmaceutical guidelines and methodologies used for the parent drug, amiodarone. The detailed experimental protocols for forced degradation, HPLC analysis, and thermal analysis serve as a robust starting point for researchers and drug development professionals.

Executing these studies will elucidate the intrinsic stability of this compound, identify its degradation products, and establish appropriate storage and handling conditions. This information is fundamental for ensuring the quality and reliability of this compound in any research or development setting.

References

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Amiodarone and Desethylamiodarone in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antiarrhythmic drug amiodarone and its principal active metabolite, desethylamiodarone, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes stable isotope-labeled internal standards to ensure accuracy and precision. The method is validated according to current bioanalytical guidelines and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.

Introduction

Amiodarone is a potent antiarrhythmic agent used in the treatment of various types of tachyarrhythmias. However, it exhibits a narrow therapeutic index and significant pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential to optimize dosing and minimize the risk of toxicity.[1] Amiodarone is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, to its major active metabolite, desethylamiodarone (DEA).[2] Both amiodarone and DEA contribute to the therapeutic and toxic effects of the drug.[3] Therefore, the simultaneous measurement of both compounds is crucial for effective patient management.

LC-MS/MS has become the gold standard for the bioanalysis of amiodarone and its metabolites due to its high sensitivity, specificity, and reliability, which overcomes the limitations of traditional methods like immunoassays.[1] This application note provides a detailed protocol for a robust LC-MS/MS method for the simultaneous quantification of amiodarone and desethylamiodarone in plasma.

Experimental Workflow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Deiodoamiodarone Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of deiodoamiodarone, a metabolite of the antiarrhythmic drug amiodarone, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established protocols for amiodarone and its primary metabolite, desethylamiodarone, and is suitable for quantitative analysis in biological matrices such as plasma or serum. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram to guide researchers in their analytical studies.

Introduction

Amiodarone is a widely prescribed antiarrhythmic agent, and monitoring its metabolic fate is crucial for understanding its efficacy and toxicity.[1][2] this compound is a significant metabolite in this pathway. Accurate and reliable quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of amiodarone and its metabolites.[3][4] This protocol outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The methodology covers sample preparation from plasma, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma or serum samples.[3]

Materials:

-

Plasma or serum samples

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile to the sample.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| HPLC System | An isocratic HPLC system with a UV detector. |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | Acetonitrile and a buffer solution. A common mobile phase is a mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 20 mM, pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v). Another option is a mixture of methanol and ammonium hydroxide. |

| Flow Rate | 1.0 mL/min. |

| Injection Volume | 20 µL. |

| Column Temperature | 30 °C. |

| Detection | UV detection at 240 nm or 254 nm. |

| Internal Standard | An internal standard (IS) such as tamoxifen can be used for improved accuracy and precision. |

Preparation of Standards and Calibration Curve

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Data Presentation

The following tables summarize the key quantitative data for the proposed HPLC method.

Table 1: Chromatographic Parameters

| Parameter | Value |

| Column Type | C18 Reversed-Phase |

| Column Dimensions | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase Composition | Acetonitrile : 20 mM KH2PO4 (pH 3.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Table 2: Method Validation Parameters (Expected Performance)

| Parameter | Expected Range/Value |

| Linearity (r²) | ≥ 0.99 |

| Limit of Quantitation (LOQ) | 0.1 - 0.5 µg/mL |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol for this compound.

References

Application Note: Solid-Phase Extraction of Deiodoamiodarone from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deiodoamiodarone is a metabolite of the potent antiarrhythmic agent amiodarone. The monitoring of amiodarone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of this compound from complex biological samples such as plasma and serum prior to downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices. The method is based on a mixed-mode cation exchange mechanism, which leverages both reversed-phase and ion-exchange retention to achieve high selectivity and recovery.

Quantitative Data Summary

While specific quantitative data for the SPE of this compound is not extensively available in the literature, the following table summarizes typical performance characteristics for the related compounds, amiodarone and its major metabolite desethylamiodarone, which can serve as a benchmark for method development and validation.

| Analyte | Matrix | SPE Sorbent | Recovery (%) | Linearity Range | LOQ (ng/mL) | Precision (%RSD) |

| Amiodarone | Plasma | Mixed-Mode Cation Exchange | >89 | 2.5 - 1000 | 2.5 | <15 |

| Desethylamiodarone | Plasma | Mixed-Mode Cation Exchange | >89 | 2.5 - 1000 | 2.5 | <15 |

| Amiodarone | Serum | C2 Reversed-Phase | Not Reported | Up to 20,000 | 160 | <10 |

| Desethylamiodarone | Serum | C2 Reversed-Phase | Not Reported | Up to 20,000 | 160 | <10 |

Experimental Protocol

This protocol is a recommended starting point for the extraction of this compound and should be optimized for your specific application and analytical instrumentation.

Materials:

-

SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX)

-

Biological Matrix: Plasma or Serum

-

Internal Standard (IS): A structurally similar compound, if available (e.g., a deuterated analog of this compound).

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable acid for pH adjustment)

-

Ammonium hydroxide (or other suitable base)

-

Deionized water

-

-

SPE Vacuum Manifold

-

Sample Tubes

-

Vortex Mixer

-

Centrifuge

-

Nitrogen Evaporator

Procedure:

-

Sample Pre-treatment:

-

Thaw biological samples (plasma or serum) to room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1 mL aliquot of the sample, add the internal standard and vortex briefly.

-

Acidify the sample by adding 100 µL of 2% formic acid in water to protonate the tertiary amine of this compound. Vortex mix. This step is crucial for retention on the cation exchange sorbent.

-

-

SPE Cartridge Conditioning:

-

Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol through the sorbent bed.

-

Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar, neutral, and acidic interferences.

-

-

Elution:

-

Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent, while the methanol disrupts the reversed-phase interaction.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of your analytical method (e.g., 50:50 methanol:water).

-

Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

-

Visualizations

SPE Workflow Diagram

Caption: Workflow for the solid-phase extraction of this compound.

This compound Retention Mechanism on Mixed-Mode Cation Exchange Sorbent

Caption: Dual retention mechanism of this compound on a mixed-mode sorbent.

Application Note: In Vitro Cytotoxicity Protocol for Deiodoamiodarone on Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amiodarone, a potent antiarrhythmic drug, is associated with potential hepatotoxicity, which is a significant concern in its long-term clinical use. The toxicity is partly attributed to its principal metabolite, desethylamiodarone.[1] Deiodoamiodarone, a related compound, shares structural similarities and thus warrants a thorough investigation of its cytotoxic potential on liver cells. The primary mechanisms implicated in amiodarone-induced liver injury include mitochondrial dysfunction, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis or necrosis.[2]

This application note provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound using cultured hepatocytes. The described assays quantify key indicators of cell health and toxicological pathways, including cell viability (MTT assay), cell membrane integrity (LDH assay), apoptosis (Caspase-3 activity), mitochondrial membrane potential (JC-1 assay), and oxidative stress (ROS production). The human hepatoma cell line HepaRG is recommended for these studies due to its high metabolic capacity and expression of key liver-specific functions, making it a reliable model for toxicology screening.[3][4]

Experimental Workflow Diagram

The overall experimental process for evaluating this compound cytotoxicity is outlined below.

Caption: Overall workflow from cell seeding to data analysis.

Materials and Reagents

-

Cell Line: Differentiated HepaRG™ cells.[5]

-

Culture Media: Williams' Medium E, GlutaMAX™, HepaRG™ supplements (Thaw, Plate, & General Purpose; Tox Medium).

-

Plate Coating: Rat Tail Collagen Type I.

-

Test Compound: this compound (dissolved in DMSO).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

LDH Assay: LDH Cytotoxicity Assay Kit.

-

ROS Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

MMP Assay: JC-1 Staining Kit.

-

Caspase-3 Assay: Colorimetric Caspase-3 Assay Kit (DEVD-pNA substrate).

-

Equipment: Humidified incubator (37°C, 5% CO₂), phase-contrast microscope, microplate reader (absorbance and fluorescence), flow cytometer (for JC-1 assay).

Experimental Protocols

Cell Culture and Treatment

-

Plate Coating: Coat 96-well plates with Collagen Type I (5 µg/cm²) and allow to air dry.

-

Cell Seeding: Thaw cryopreserved HepaRG™ cells according to the manufacturer's protocol. Seed cells at a density of 7.2 x 10⁴ cells/well in a 96-well plate using HepaRG™ Thaw, Plate, & General Purpose Working Medium.

-

Culture: Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24-48 hours to allow for cell attachment and monolayer formation.

-

Compound Treatment: Prepare serial dilutions of this compound in HepaRG™ Tox Working Medium. The final DMSO concentration should not exceed 0.5%. Replace the culture medium with 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24 hours.

Assay Methodologies

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

After the 24-hour treatment, remove the culture medium.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.

-

After the 24-hour treatment, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Add 50 µL of the LDH reaction mixture to each well of the new plate.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm.

-

Calculate cytotoxicity as a percentage relative to the maximum LDH release control.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, by detecting the cleavage of a colorimetric substrate, DEVD-pNA.

-

After treatment, collect the cells and lyse them using the chilled Lysis Buffer provided in the kit (e.g., 50 µL per 1-5 x 10⁶ cells).

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant.

-

In a new 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

-

Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.

-

Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Express results as fold-change in activity compared to the vehicle control.

This assay uses the cell-permeable probe DCFH-DA to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

-

After treatment, remove the culture medium and wash the cells once with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Express results as a percentage increase in fluorescence compared to the vehicle control.

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Following treatment, collect cells by trypsinization.

-

Centrifuge cells at 400 x g for 5 minutes and resuspend the pellet in 0.5 mL of freshly prepared JC-1 working solution.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash the cells twice with 1x Assay Buffer.

-

Resuspend the final cell pellet in 0.5 mL of 1x Assay Buffer.

-

Analyze the cells immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel, ~529 nm) and red fluorescence (e.g., PE channel, ~590 nm).

-

A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Data Presentation

Quantitative data should be summarized to show the dose-dependent effects of this compound.

Table 1: Cytotoxicity of this compound on HepaRG Cells (Example Data)

| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% Cytotoxicity) |

|---|---|---|

| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 |

| 1 | 98.1 ± 5.1 | 6.5 ± 1.5 |

| 5 | 91.5 ± 3.8 | 12.8 ± 2.3 |

| 10 | 75.3 ± 6.2 | 28.4 ± 3.1 |

| 25 | 52.1 ± 4.9 | 55.7 ± 4.5 |

| 50 | 28.9 ± 3.5 | 78.2 ± 5.0 |

| 100 | 10.4 ± 2.1 | 91.6 ± 3.7 |

| IC₅₀ (µM) | ~26.5 | ~22.0 |

Table 2: Mechanistic Toxicity Endpoints (Example Data)

| Concentration (µM) | Caspase-3 Activity (Fold Change) | ROS Production (% Increase) | ΔΨm (Red/Green Ratio) |

|---|---|---|---|

| 0 (Vehicle) | 1.0 ± 0.1 | 0 ± 8.2 | 5.8 ± 0.4 |

| 1 | 1.1 ± 0.2 | 15.6 ± 7.5 | 5.5 ± 0.5 |

| 5 | 1.8 ± 0.3 | 45.1 ± 10.1 | 4.1 ± 0.3 |

| 10 | 3.5 ± 0.5 | 110.7 ± 15.4 | 2.5 ± 0.2 |

| 25 | 5.8 ± 0.7 | 254.3 ± 21.8 | 1.3 ± 0.1 |

| 50 | 6.2 ± 0.6 | 288.1 ± 25.0 | 0.9 ± 0.1 |

Mechanistic Pathway Diagram

The cytotoxic effects of this compound are hypothesized to follow a pathway involving mitochondrial-induced oxidative stress and apoptosis, similar to its parent compound, amiodarone.

Caption: this compound targets mitochondria, leading to ROS production and apoptosis.

References

- 1. Amiodarone and desethylamiodarone toxicity in isolated hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of CYP3A4 in amiodarone-associated toxicity on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimisation of the HepaRG cell line model for drug toxicity studies using two different cultivation conditions: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of HepaRG cells for genotoxicity assessment: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for Animal Models of Amiodarone-Induced Pulmonary Toxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established animal models used to study amiodarone and deiodoamiodarone-induced pulmonary toxicity. Detailed protocols for inducing the disease phenotype and for subsequent endpoint analysis are provided to facilitate the replication and adaptation of these models in a research setting.

Amiodarone, a potent antiarrhythmic agent, is associated with significant pulmonary toxicity, characterized by inflammation and fibrosis.[1] Its major metabolite, this compound, is also implicated in the pathogenesis of this adverse drug reaction.[2] Animal models are crucial for investigating the underlying mechanisms and for the preclinical evaluation of potential therapeutic interventions. Rodents, particularly rats and mice, are the most frequently utilized species for modeling amiodarone-induced pulmonary toxicity (AIPT).[3]

Experimental Models and Induction Protocols

The choice of animal model and induction protocol depends on the specific research question, with considerations for the desired chronicity and severity of the lung injury. Common administration routes include intratracheal, intraperitoneal, and oral gavage.

Intratracheal Instillation in Rats

Intratracheal administration allows for direct delivery of amiodarone to the lungs, resulting in a rapid onset of inflammation and subsequent fibrosis. This method is particularly useful for studying the acute phase of lung injury and the direct effects of the drug on pulmonary tissues.[4][5]

Protocol:

-

Anesthetize female Fischer 344 rats according to approved institutional animal care and use committee protocols.

-

Make a small midline incision on the ventral side of the neck to expose the trachea through blunt dissection.

-

Carefully insert a sterile, appropriate-gauge needle between the tracheal rings, just below the larynx.

-

Instill a single dose of amiodarone hydrochloride solution. A typical dose is 1.25 mg in 200 µL of sterile water per rat. For a multi-dose model, 6.25 mg/kg of amiodarone in a 3.125 mg/mL sterile water solution can be administered on day 0 and day 2.

-

Close the incision with sutures or surgical staples.

-

Monitor the animals for recovery from anesthesia and for any signs of distress.

-

The development of pulmonary fibrosis is typically assessed at time points ranging from 3 to 6 weeks post-instillation.

Intraperitoneal Injection in Rats

Intraperitoneal administration results in systemic exposure to amiodarone and can model a more chronic and progressive development of pulmonary toxicity.

Protocol:

-

Use male Sprague-Dawley rats.

-

Administer amiodarone hydrochloride at a dose of 80 mg/kg/day via intraperitoneal (i.p.) injection.

-

Continue daily injections for a period of one to four weeks.

-